molecular formula C8H6BrN3O2 B1374962 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid CAS No. 916326-81-3

5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid

Cat. No.: B1374962
CAS No.: 916326-81-3
M. Wt: 256.06 g/mol
InChI Key: QTWVTVFZJSQFNZ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery applications. Its core structure integrates a pyrazolopyridine ring system, which is recognized in scientific literature as a privileged scaffold for the development of potent kinase inhibitors . The presence of both a bromo substituent and a carboxylic acid functional group on this heterocyclic core provides two distinct and versatile sites for synthetic elaboration, enabling researchers to efficiently create diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound serves as a critical precursor in the synthesis of targeted therapeutic agents. Research indicates that analogous pyrazolo[3,4-b]pyridine derivatives exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs) , which are key regulators of the cell cycle and represent promising targets in oncology. Furthermore, structural analogues have been explored as inhibitors of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting the potential of this chemotype in developing anti-inflammatory therapies . The specific molecular architecture of this compound, particularly the 1-methyl group and the 5-bromo handle, allows for precise molecular optimization to enhance potency, selectivity, and drug-like properties. Handle this material with care and refer to the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-12-7-5(2-4(9)3-10-7)6(11-12)8(13)14/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWVTVFZJSQFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyrazole ring, followed by the fusion with a pyridine ring, and finally, the bromination step. Optimization of reaction conditions such as temperature, solvent, and catalyst is crucial for high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce various substituted aromatic compounds .

Scientific Research Applications

Structural Information

  • Molecular Formula : C7H6BrN3O2
  • Molecular Weight : 212.05 g/mol
  • SMILES Notation : CN1C2=C(C=CC=N2)C(=N1)Br

Medicinal Chemistry

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been explored for its pharmacological properties. It serves as a scaffold for the development of various bioactive compounds. Research indicates that derivatives of this compound exhibit potential anti-cancer and anti-inflammatory activities.

Case Study: Anticancer Activity

A study demonstrated that certain derivatives of this compound showed significant cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound in cancer drug development.

Synthetic Utility

This compound is utilized as a building block in organic synthesis. Its unique structure allows for the modification and derivatization to create a wide range of new compounds with tailored properties.

Example Applications

  • Synthesis of Pyrazoloquinolines : Researchers have successfully synthesized pyrazoloquinoline derivatives using this compound as a starting material, which are known for their diverse biological activities.
  • Ligand Development : The compound has been employed in the development of ligands for metal complexes that are used in catalysis and material science.

Material Science

In material science, this compound is being investigated for its potential use in the development of organic semiconductors and conductive polymers.

Properties Explored

  • Conductivity : Studies are ongoing to evaluate the electrical conductivity of polymers derived from this compound.
  • Stability : The thermal and chemical stability of materials synthesized from this compound is being assessed for applications in electronic devices.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid in biological systems often involves its interaction with specific enzymes or receptors. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolopyridine Analogs

Compound Name Substituents (Positions) Key Features Biological Activity Reference CAS
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 1-CH₃, 3-COOH, 5-Br Stabilizes tautomers; metal coordination; improved solubility CDK inhibition; antiproliferative 887115-56-2
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 3-COOH, 5-Br Precursor for benzimidazole derivatives; poor tautomer stability Anticancer agent synthesis 1000340-11-3
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine 3-Cl, 5-Br Higher lipophilicity (XLogP3 = 2.5); limited solubility Intermediate for halogenated APIs 893722-46-8
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 1-CH₃, 3-COOH Lacks bromine; lower molecular weight (177.16 g/mol) Scaffold for non-halogenated drugs 116855-09-5

Key Observations :

  • Bromine at position 5 enhances electrophilicity and binding to kinase ATP pockets, improving inhibitory activity .
  • Methylation at position 1 reduces metabolic degradation and stabilizes tautomers for metal coordination .
  • Carboxylic acid at position 3 enables conjugation with amines (e.g., benzimidazoles), broadening therapeutic applications .

Pyrrolopyridine and Imidazopyridine Analogs

Table 2: Comparison with Fused Heterocyclic Systems

Compound Name Core Structure Substituents Key Features Biological Role
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo[2,3-b]pyridine 3-COOH, 5-Br, 6-CH₃ Enhanced planarity; DNA intercalation potential Anticancer research
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid Imidazo[1,5-a]pyridine 3-COOH, 6-CF₃ High metabolic stability; fluorophilic interactions Kinase inhibitor development

Key Differences :

  • Pyrrolopyridines (e.g., ) exhibit greater planarity than pyrazolopyridines, favoring DNA intercalation but reducing kinase selectivity.
  • Imidazopyridines () with trifluoromethyl groups show improved blood-brain barrier penetration due to fluorophilic effects.

Biological Activity

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and therapeutic implications.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₈H₆BrN₃O₂
Molecular Weight 232.05 g/mol
IUPAC Name This compound
PubChem CID 57581106
SMILES CN1C2=C(C=CC=N2)C(=N1)C(=O)O

Recent studies have identified 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in the immune response and cancer progression. Inhibition of TBK1 has been linked to decreased expression of pro-inflammatory and anti-viral genes, indicating its potential in treating inflammatory diseases and cancers .

Anticancer Properties

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiproliferative effects across various cancer cell lines. For instance:

  • IC50 Values : In studies involving human tumor cell lines such as A375 (melanoma) and U87MG (glioblastoma), compounds similar to 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine showed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .

Structure-Activity Relationships (SAR)

The structural modifications on the pyrazolo[3,4-b]pyridine scaffold influence its biological activity significantly. For example:

  • Substituent Effects : The presence of bromine at the 5-position enhances the inhibitory activity against TBK1 compared to unsubstituted analogs. This highlights the importance of specific functional groups in modulating biological activity .

Study 1: TBK1 Inhibition

A study identified a series of pyrazolo[3,4-b]pyridine derivatives with varying degrees of TBK1 inhibition. The lead compound exhibited an IC50 value as low as 0.2 nM against TBK1, demonstrating high potency and selectivity . The study also noted that these compounds could enhance responses to PD-1 blockade in cancer models.

Study 2: Antiproliferative Activity

Another investigation into the antiproliferative effects found that compounds derived from pyrazolo[3,4-b]pyridine significantly inhibited cellular growth in several cancer cell lines. Notably, the derivatives showed selectivity towards certain kinases, which is critical for developing targeted therapies .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid with high purity?

  • Methodological Answer : Synthesis typically involves bromination and cyclization steps. Key parameters include:

  • Temperature control : Maintain reaction temperatures between 70–90°C during cyclization to avoid side products.
  • Purification : Use recrystallization with ethanol/water mixtures or preparative HPLC to achieve >97% purity .
  • Catalysts : Employ Pd-mediated cross-coupling for regioselective bromination (e.g., Suzuki-Miyaura conditions) .
    • Data Table :
MethodYield (%)Purity (%)Reference
Cyclization (Ethanol)6597
Pd-catalyzed Bromination7899

Q. How can the compound be characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use DMSO-d6 as a solvent. Key signals include:
  • ¹H NMR : Methyl group at δ 2.56 (s, 3H), aromatic protons at δ 8.69 (d, J = 8.4 Hz) .
  • ¹³C NMR : Carboxylic acid carbon at δ 167–170 ppm.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 271.0 (calculated for C₇H₅BrN₃O₂) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at –20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light, as brominated heterocycles may degrade .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of pyrazolo-pyridine derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., –COOH) at the 3-position to direct bromination to the 5-position .
  • Reagent Choice : Use N-bromosuccinimide (NBS) in DMF at 0°C for selective bromination .
  • Validation : Confirm regiochemistry via NOESY or X-ray crystallography .

Q. How should researchers address contradictions in reported NMR data for this compound?

  • Methodological Answer :

  • Solvent Effects : Compare data in DMSO-d6 (δ 8.69 for aromatic protons) vs. CDCl₃ (shifts may vary by 0.2–0.5 ppm) .
  • Paramagnetic Impurities : Ensure thorough chelation of metal catalysts (e.g., Pd residues) using EDTA washes .
  • Dynamic Effects : Analyze variable-temperature NMR to detect tautomerization (common in pyrazolo-pyridines) .

Q. What strategies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Carboxylic Acid Activation : Use EDCI/HOBt coupling to form amides or esters without epimerization .
  • Library Design : Introduce substituents at the 1-methyl or pyridine-N positions to modulate pharmacokinetic properties .
    • Data Table :
DerivativeBiological ActivityReference
Ethyl esterImproved cell permeability
Amide (R = Ph)Kinase inhibition (IC₅₀ 50 nM)

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Perform DFT calculations (B3LYP/6-31G*) to map electron density at the bromine site. Compare with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid

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